2-chloro-N-{[1-(1H-1,2,3-triazol-1-yl)cyclopropyl]methyl}propanamide
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Overview
Description
2-chloro-N-{[1-(1H-1,2,3-triazol-1-yl)cyclopropyl]methyl}propanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[1-(1H-1,2,3-triazol-1-yl)cyclopropyl]methyl}propanamide typically involves the nucleophilic substitution reaction of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,3-triazole. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions . The key intermediate formed in this process is 1-(1-chlorocyclopropyl)-2-(1,2,3-triazol-1-yl)ethanone, which is then further reacted to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[1-(1H-1,2,3-triazol-1-yl)cyclopropyl]methyl}propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The triazole ring can participate in cyclization reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium carbonate, and other bases.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various triazole derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the compound.
Scientific Research Applications
2-chloro-N-{[1-(1H-1,2,3-triazol-1-yl)cyclopropyl]methyl}propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent
Agriculture: It is explored for its use as a fungicide and pesticide due to its broad-spectrum activity.
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[1-(1H-1,2,3-triazol-1-yl)cyclopropyl]methyl}propanamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes essential for the survival of pathogens, such as sterol demethylation inhibitors in fungi . The triazole ring plays a crucial role in binding to the active site of the target enzyme, leading to its inhibition and subsequent antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Voriconazole: A triazole antifungal medication used to treat serious fungal infections.
Prothioconazole: An agricultural fungicide with a similar triazole structure.
Uniqueness
2-chloro-N-{[1-(1H-1,2,3-triazol-1-yl)cyclopropyl]methyl}propanamide is unique due to its specific structural features, such as the cyclopropyl group and the triazole ring
Properties
IUPAC Name |
2-chloro-N-[[1-(triazol-1-yl)cyclopropyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O/c1-7(10)8(15)11-6-9(2-3-9)14-5-4-12-13-14/h4-5,7H,2-3,6H2,1H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLUMRFMRURIND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CC1)N2C=CN=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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